

# Technical Support Center: Addressing Borderline Methicillin Resistance in Clinical Isolates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Methicillin
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical isolates of *Staphylococcus aureus* that exhibit borderline methicillin resistance.

## Frequently Asked Questions (FAQs)

**Q1:** What is borderline methicillin-resistant *Staphylococcus aureus* (BORSA)?

Borderline methicillin-resistant *Staphylococcus aureus* (BORSA) are strains that show reduced susceptibility to penicillinase-stable penicillins like oxacillin, with minimum inhibitory concentrations (MICs) typically in the range of 1–8 µg/ml.<sup>[1][2]</sup> Unlike methicillin-resistant *S. aureus* (MRSA), this resistance is not mediated by the *mecA* or *mecC* genes, which encode for the altered penicillin-binding protein 2a (PBP2a).<sup>[1][2]</sup> The primary mechanism of resistance in BORSA is often the hyperproduction of β-lactamase enzymes.<sup>[3][4][5]</sup>

**Q2:** How does BORSA differ from MRSA and methicillin-susceptible *S. aureus* (MSSA)?

The key differentiator lies in the mechanism of resistance. MRSA's resistance to β-lactam antibiotics is due to the presence of the *mecA* gene, which produces PBP2a, a penicillin-binding protein with low affinity for these drugs.<sup>[3][6]</sup> MSSA lacks the *mecA* gene and is therefore susceptible to methicillin and other β-lactams. BORSA, on the other hand, is *mecA*-

negative but exhibits resistance through mechanisms like the overproduction of  $\beta$ -lactamase.[\[1\]](#) [\[4\]](#)

Q3: Why is my *S. aureus* isolate oxacillin-resistant but cefoxitin-susceptible and *mecA*-negative?

This is a classic presentation of a BORSA phenotype.[\[4\]](#) Cefoxitin is a potent inducer of the *mecA* gene and a reliable marker for MRSA detection.[\[7\]](#)[\[8\]](#) However, it may not effectively detect non-*mecA*-mediated resistance mechanisms like those in BORSA.[\[4\]](#) Therefore, an isolate that is resistant to oxacillin but susceptible to cefoxitin and tests negative for the *mecA* gene is likely a BORSA strain.[\[4\]](#)[\[9\]](#)

Q4: How can I confirm if my isolate is a BORSA strain?

Confirmation of a BORSA strain involves a combination of phenotypic and genotypic tests. A key characteristic of BORSA is the reversal of oxacillin resistance in the presence of a  $\beta$ -lactamase inhibitor, such as clavulanic acid.[\[4\]](#) If the oxacillin MIC decreases by two-fold dilutions or more when tested with a  $\beta$ -lactamase inhibitor, it strongly suggests a BORSA phenotype.[\[4\]](#) Molecular testing to confirm the absence of the *mecA* gene is also essential.[\[10\]](#)

Q5: What is the clinical significance of BORSA?

The clinical significance of BORSA is still under investigation, and there are no standardized treatment guidelines.[\[10\]](#)[\[11\]](#)[\[12\]](#) Some studies suggest that infections caused by BORSA can be more severe than those caused by MSSA.[\[1\]](#)[\[2\]](#) Treatment of severe BORSA infections with high doses of oxacillin may be ineffective.[\[1\]](#)[\[2\]](#) Therefore, accurate identification is crucial for appropriate patient management.

## Troubleshooting Guides

### Issue 1: Ambiguous Oxacillin MIC Results

- Problem: The oxacillin MIC for a *S. aureus* isolate is consistently at the borderline of susceptibility and resistance.
- Possible Cause: This could be indicative of a BORSA strain, where the level of resistance can be low.[\[1\]](#)

- Troubleshooting Steps:
  - Repeat the MIC determination: Ensure proper inoculum preparation and incubation conditions as per CLSI guidelines.[\[13\]](#)
  - Perform a  $\beta$ -lactamase inhibitor test: Determine the oxacillin MIC with and without a  $\beta$ -lactamase inhibitor like clavulanic acid. A significant drop in the MIC in the presence of the inhibitor points towards BORSA.[\[4\]](#)
  - Test for the *mecA* gene: Use PCR to rule out the presence of the *mecA* gene.[\[7\]](#)
  - Perform a cefoxitin disk diffusion test: A susceptible result to cefoxitin in an oxacillin-resistant isolate is characteristic of BORSA.[\[4\]](#)

#### Issue 2: Discrepancy between Genotypic and Phenotypic Results

- Problem: An isolate tests negative for the *mecA* gene by PCR, but phenotypically appears resistant to oxacillin.
- Possible Cause: This is a strong indicator of a non-*mecA*-mediated resistance mechanism, such as that seen in BORSA.[\[4\]](#)
- Troubleshooting Steps:
  - Confirm the absence of *mecA*: Rerun the PCR with appropriate positive and negative controls.
  - Investigate for BORSA: Perform an oxacillin MIC with a  $\beta$ -lactamase inhibitor.[\[4\]](#)
  - Consider other resistance mechanisms: While less common, modifications in native penicillin-binding proteins (MOD-SA) can also lead to borderline resistance.[\[3\]](#)

## Data Presentation

Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin for *S. aureus*

Antimicrobial Agent	Method	Susceptible	Intermediate	Resistant
Oxacillin	MIC ( $\mu$ g/mL)	$\leq 2$	-	$\geq 4$
Cefoxitin	Disk Diffusion (mm)	$\geq 22$	-	$\leq 21$
	MIC ( $\mu$ g/mL)	$\leq 4$	-	$\geq 8$

Source: Based on CLSI M100 guidelines.[\[7\]](#)

## Experimental Protocols

### Protocol 1: Oxacillin Broth Microdilution MIC Determination

This method determines the minimum inhibitory concentration (MIC) of oxacillin against a *Staphylococcus* isolate.

- Materials:
  - Cation-adjusted Mueller-Hinton Broth (CAMHB)
  - Oxacillin powder
  - Sterile 96-well microtiter plates
  - *S. aureus* isolate to be tested
  - Quality control (QC) strains (e.g., *S. aureus* ATCC® 29213™, *S. aureus* ATCC® 43300™)
  - 0.5 McFarland turbidity standard
  - Sterile saline or deionized water
  - Incubator (35°C ± 2°C)[\[13\]](#)
- Procedure:

- Prepare Oxacillin Stock Solution: Prepare a stock solution of oxacillin.
- Prepare Serial Dilutions: Perform two-fold serial dilutions of oxacillin in CAMHB in the wells of a 96-well microtiter plate.[13]
- Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline to match a 0.5 McFarland standard.[13]
- Inoculate Plates: Dilute the standardized inoculum and add it to each well of the microtiter plate.
- Incubation: Incubate the plates at 35°C for a full 24 hours.[3]
- Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the bacteria.[11]

#### Protocol 2: Cefoxitin Disk Diffusion Test

This method assesses the susceptibility of a *Staphylococcus* isolate to cefoxitin.

- Materials:

- Mueller-Hinton Agar (MHA) plates
- Cefoxitin (30 µg) disks
- *S. aureus* isolate to be tested
- QC strains
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)

- Procedure:

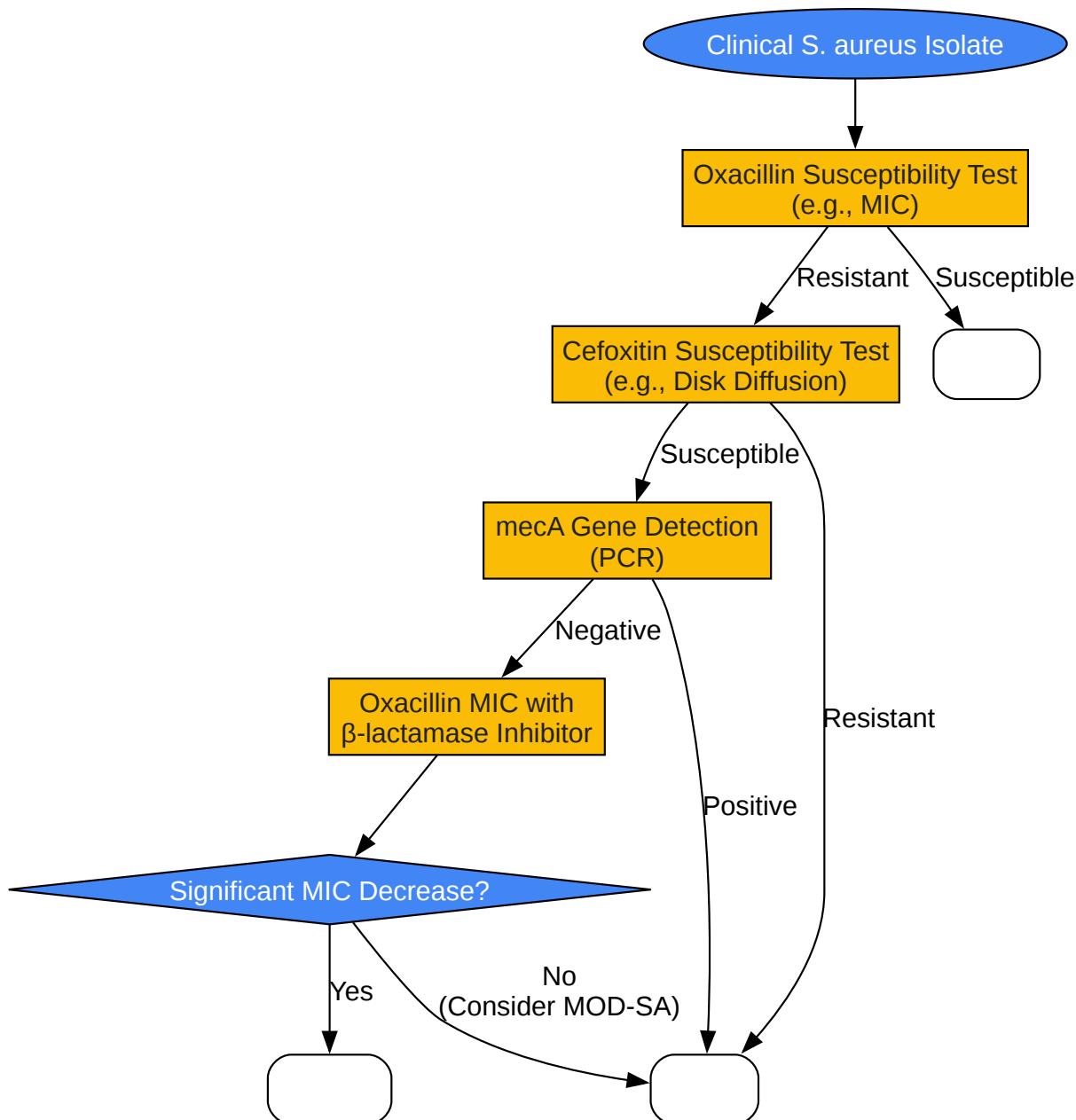
- Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate MHA Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate.
- Apply Cefoxitin Disk: Aseptically place a 30 µg cefoxitin disk onto the inoculated agar surface.
- Incubation: Incubate the plate at 35°C for 18-24 hours.
- Measure Zone of Inhibition: Measure the diameter of the zone of no growth around the cefoxitin disk in millimeters.
- Interpret Results: Compare the zone diameter to the CLSI interpretive criteria to determine if the isolate is susceptible or resistant.[\[7\]](#)

### Protocol 3: PBP2a Latex Agglutination Test

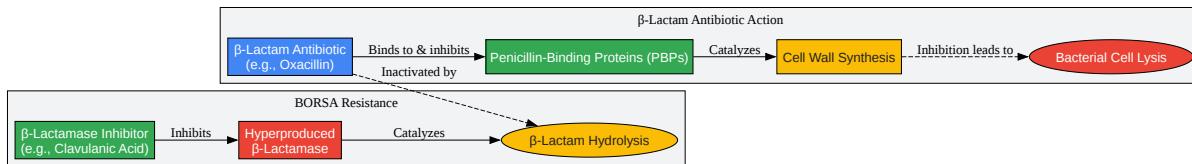
This rapid assay detects the presence of PBP2a, the protein product of the *mecA* gene.

- Principle: Latex particles are coated with monoclonal antibodies specific to PBP2a. When mixed with a bacterial suspension containing PBP2a, visible agglutination (clumping) of the latex particles occurs.[\[14\]](#)
- General Procedure:
  - Prepare Bacterial Suspension: A suspension of the *S. aureus* isolate is prepared.
  - Mix with Reagents: The bacterial suspension is mixed with the latex reagent and a control reagent on a test card.
  - Observe for Agglutination: The card is rocked for a specified time, and the presence or absence of agglutination is observed. Agglutination in the test reagent and no agglutination in the control reagent indicates a positive result for PBP2a.

## Mandatory Visualizations

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Caption: Workflow for differentiating MSSA, MRSA, and BORSA.

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Caption: Mechanism of BORSA resistance and inhibitor action.

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- To cite this document: BenchChem. [Technical Support Center: Addressing Borderline Methicillin Resistance in Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12296098#addressing-borderline-methicillin-resistance-in-clinical-isolates>]

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